6-(4-phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
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Overview
Description
6-(4-phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a complex organic compound that features a unique combination of a tetrahydropyran ring and a pyrrolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrahydropyran ring through a cyclization reaction. This is followed by the introduction of the pyrrolopyridine moiety via a series of condensation and cyclization reactions. The final step often involves the formation of the methanone linkage through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
6-(4-phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4-phenyltetrahydro-2H-pyran-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanol: Similar structure but with an alcohol group instead of a methanone.
(4-phenyltetrahydro-2H-pyran-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)amine: Contains an amine group instead of a methanone.
Uniqueness
The uniqueness of 6-(4-phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 6-(4-phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a member of the pyrrolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on various studies and findings.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a pyrrolo[3,4-b]pyridine core with a phenyl oxane carbonyl substituent, which may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit significant antimicrobial activity. A study focused on novel derivatives synthesized from pyrrolo[3,4-c]pyridine reported promising results against various bacterial strains including Staphylococcus aureus and Candida albicans . Specifically, certain Mannich bases derived from these compounds demonstrated effective inhibition against these pathogens .
Antitumor Activity
The antitumor potential of pyrrolo[3,4-b]pyridines has been explored in several studies. For instance, compounds with similar structures have shown cytotoxic effects against cancer cell lines. A notable study synthesized several derivatives and evaluated their activity against human cancer cell lines. Some derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For example:
- Inhibition of Kinases : Compounds in this class have been shown to inhibit various kinases involved in cancer progression.
- Modulation of Apoptosis : By influencing apoptotic pathways, these compounds can promote cell death in tumor cells while sparing normal cells.
Case Studies
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(21-13-15-5-4-10-20-17(15)14-21)19(8-11-23-12-9-19)16-6-2-1-3-7-16/h1-7,10H,8-9,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQRPIQGPUBHEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CC4=C(C3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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